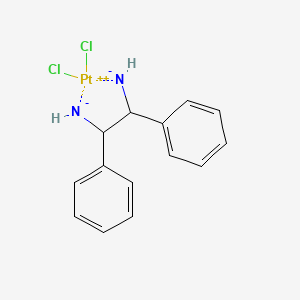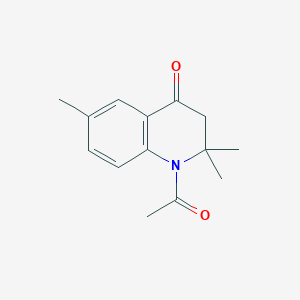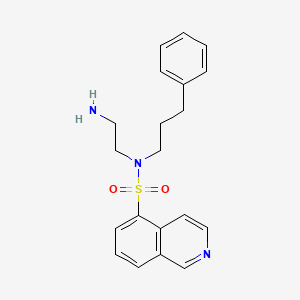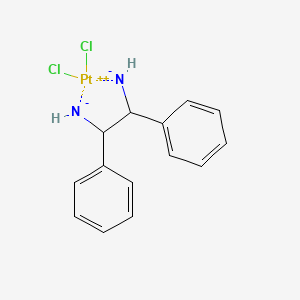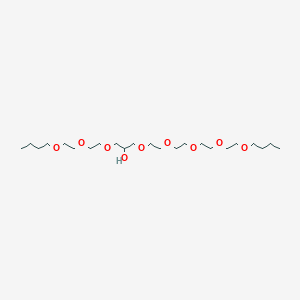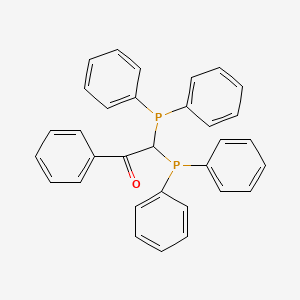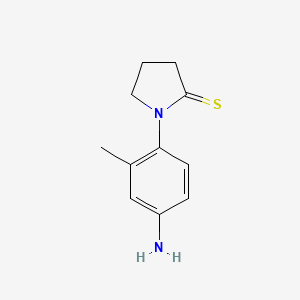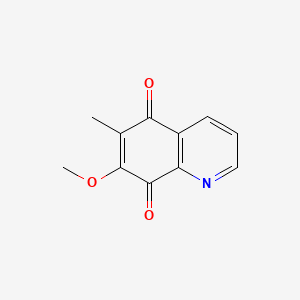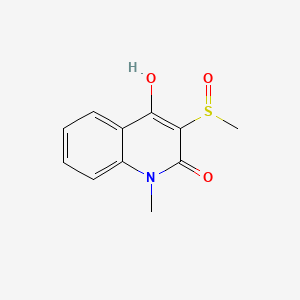
4-Iodoquinolin-8-yl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodoquinolin-8-yl benzenesulfonate is a chemical compound that combines a quinoline moiety with a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodoquinolin-8-yl benzenesulfonate typically involves the reaction of 4-iodoquinoline with benzenesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodoquinolin-8-yl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine substituent, while Suzuki-Miyaura coupling would produce a biaryl compound.
Aplicaciones Científicas De Investigación
4-Iodoquinolin-8-yl benzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates.
Materials Science: Its derivatives may exhibit interesting photophysical properties, making them useful in the development of new materials.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 4-Iodoquinolin-8-yl benzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Iodoquinolin-8-yl benzenesulfonate is unique due to its combination of a quinoline moiety with a benzenesulfonate group. This structure imparts specific chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H10INO3S |
|---|---|
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
(4-iodoquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C15H10INO3S/c16-13-9-10-17-15-12(13)7-4-8-14(15)20-21(18,19)11-5-2-1-3-6-11/h1-10H |
Clave InChI |
PVJQPLKGLXVZRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C(C=CN=C32)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


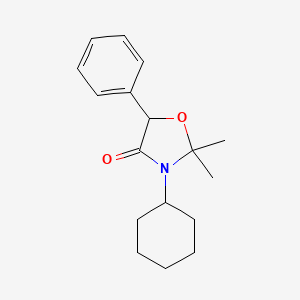
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
